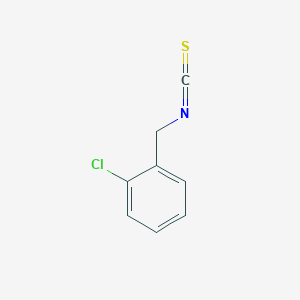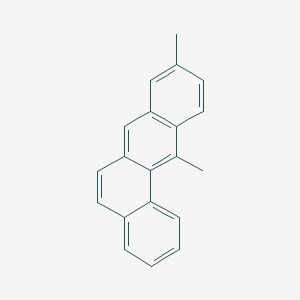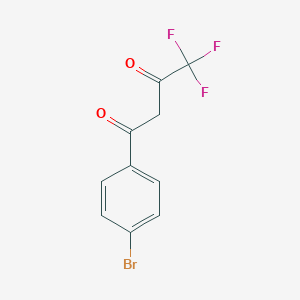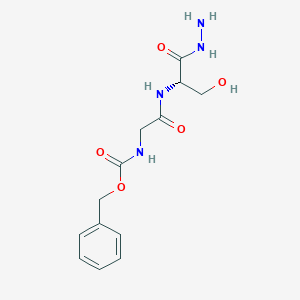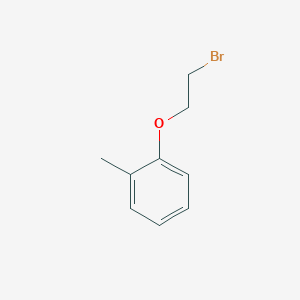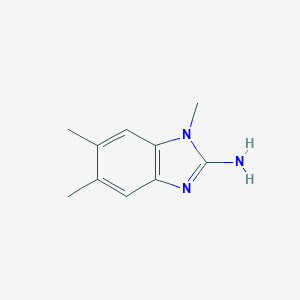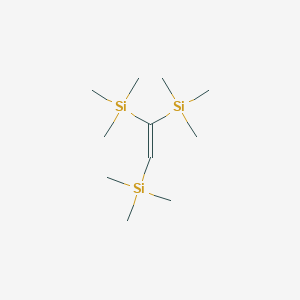
Tris(trimethylsilyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(trimethylsilyl)ethene, also known as TTMSE, is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless, odorless, and highly reactive liquid that is widely used in scientific research. TTMSE is known for its unique properties that make it an excellent reagent for various chemical reactions.
Mécanisme D'action
Tris(trimethylsilyl)ethene reacts with various nucleophiles such as water, alcohols, and amines, resulting in the formation of siloxanes. The reaction takes place through the addition of the nucleophile to the carbon-carbon double bond of Tris(trimethylsilyl)ethene, followed by the elimination of trimethylsilyl groups. The mechanism of the reaction can be represented as follows:
(CH3)3SiC=C=CHSi(CH3)3 + H2O → (CH3)3SiCH2CH(OH)Si(CH3)3
(CH3)3SiCH2CH(OH)Si(CH3)3 → (CH3)3SiOSi(CH3)3 + H2C=CHSi(CH3)3
Effets Biochimiques Et Physiologiques
Tris(trimethylsilyl)ethene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tris(trimethylsilyl)ethene can be used as a precursor for the synthesis of silicon-containing biomaterials. These biomaterials have potential applications in tissue engineering, drug delivery, and medical implants.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(trimethylsilyl)ethene has several advantages in lab experiments. It is a highly reactive reagent that can be used in a wide range of chemical reactions. Tris(trimethylsilyl)ethene is also easy to handle and store. However, Tris(trimethylsilyl)ethene is highly flammable and reactive with water, which can be a limitation in some lab experiments.
Orientations Futures
There are several future directions for the use of Tris(trimethylsilyl)ethene in scientific research. One potential application is in the synthesis of silicon-containing polymers and materials for use in electronics and optoelectronics. Tris(trimethylsilyl)ethene can also be used as a precursor for the synthesis of silicon-containing biomaterials for tissue engineering and drug delivery. Additionally, Tris(trimethylsilyl)ethene can be used in the preparation of novel catalysts for organic reactions. Further studies are needed to explore these potential applications of Tris(trimethylsilyl)ethene in scientific research.
Conclusion:
In conclusion, Tris(trimethylsilyl)ethene is a highly reactive reagent that is widely used in scientific research. It is synthesized by reacting trimethylsilyl chloride with acetylene in the presence of a catalyst. Tris(trimethylsilyl)ethene has several scientific research applications, including its use in the synthesis of organic compounds, as a protecting group for alcohols and amines, and in the preparation of silicon-containing polymers and materials. Tris(trimethylsilyl)ethene has potential applications in tissue engineering, drug delivery, and medical implants. However, further studies are needed to explore its biochemical and physiological effects and to develop novel applications in scientific research.
Méthodes De Synthèse
Tris(trimethylsilyl)ethene can be synthesized by reacting trimethylsilyl chloride with acetylene in the presence of a catalyst such as copper(I) iodide. The reaction takes place at room temperature and produces Tris(trimethylsilyl)ethene as the main product. The reaction can be represented as follows:
(CH3)3SiCl + HC≡CH → (CH3)3SiC≡CH
(CH3)3SiC≡CH + HC≡CH → (CH3)3SiC=C=CHSi(CH3)3
Applications De Recherche Scientifique
Tris(trimethylsilyl)ethene is widely used in scientific research as a reagent for various chemical reactions. It is particularly useful in the synthesis of organic compounds such as alkenes, alkynes, and cyclic compounds. Tris(trimethylsilyl)ethene is also used as a protecting group for alcohols and amines. Additionally, Tris(trimethylsilyl)ethene is used in the preparation of silicon-containing polymers and materials.
Propriétés
Numéro CAS |
18938-24-4 |
|---|---|
Nom du produit |
Tris(trimethylsilyl)ethene |
Formule moléculaire |
C11H28Si3 |
Poids moléculaire |
244.59 g/mol |
Nom IUPAC |
1,2-bis(trimethylsilyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C11H28Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
Clé InChI |
CUFNUQSBSOKXJH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
Autres numéros CAS |
18938-24-4 |
Synonymes |
[2,2-Bis(trimethylsilyl)vinyl](trimethyl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



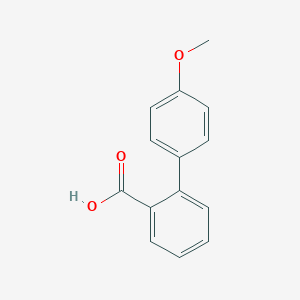
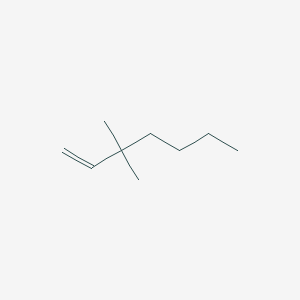
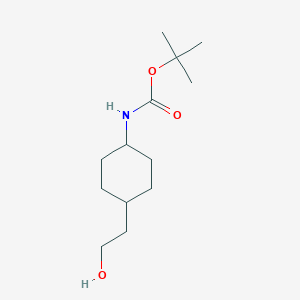
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
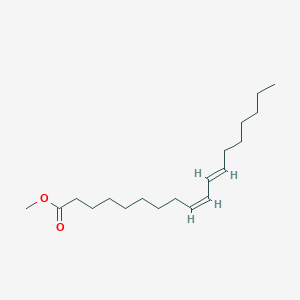
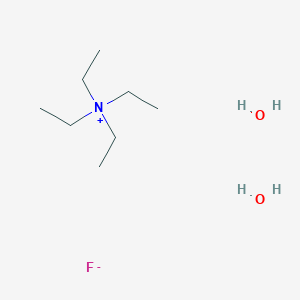
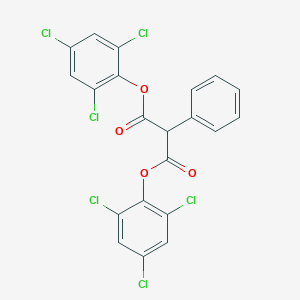
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
